Cas no 860626-80-8 ((4-Fluoropyridin-3-yl)boronic acid)

(4-Fluoropyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-Fluoropyridin-3-yl)boronic acid
- 4-Fluoropyridin-3-yl Boronic Acid
- 3-Isothiazolecarboxylic acid
- 4-Fluoropyridine 3-boronic acid
- 4-Fluoropyridine-3-boronic acid
- 3-Borono-4-fluoropyridine
- 4-fluoro-3-pyridylboronic acid
- 4-fluoropyridin-3-yl-3-boronic acid
- B-(4-Fluoro-3-pyridinyl)boronic acid (ACI)
- Boronic acid, (4-fluoro-3-pyridinyl)- (9CI)
-
- MDL: MFCD07368772
- インチ: 1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H
- InChIKey: FJHZOURNTIVCIA-UHFFFAOYSA-N
- ほほえんだ: FC1C(B(O)O)=CN=CC=1
計算された属性
- せいみつぶんしりょう: 141.04000
- どういたいしつりょう: 141.04
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4A^2
じっけんとくせい
- 密度みつど: 1.34
- ふってん: 308.8°C at 760 mmHg
- フラッシュポイント: 140.6°C
- 屈折率: 1.507
- PSA: 53.35000
- LogP: -1.09950
(4-Fluoropyridin-3-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0990438-1g |
(4-fluoropyridin-3-yl)boronic acid |
860626-80-8 | 95% | 1g |
$740 | 2024-08-02 | |
Enamine | EN300-4290268-0.05g |
(4-fluoropyridin-3-yl)boronic acid |
860626-80-8 | 0.05g |
$443.0 | 2023-05-23 | ||
Enamine | EN300-4290268-2.5g |
(4-fluoropyridin-3-yl)boronic acid |
860626-80-8 | 2.5g |
$1034.0 | 2023-05-23 | ||
Chemenu | CM217547-1g |
(4-Fluoropyridin-3-yl)boronic acid |
860626-80-8 | 95% | 1g |
$733 | 2022-08-31 | |
Alichem | A242000730-250mg |
4-Fluoropyridine-3-boronic acid |
860626-80-8 | 98% | 250mg |
$707.20 | 2023-08-31 | |
TRC | F595845-250mg |
4-Fluoropyridin-3-yl Boronic Acid |
860626-80-8 | 250mg |
$529.00 | 2023-05-18 | ||
TRC | F595845-500mg |
4-Fluoropyridin-3-yl Boronic Acid |
860626-80-8 | 500mg |
$936.00 | 2023-05-18 | ||
Enamine | EN300-4290268-5.0g |
(4-fluoropyridin-3-yl)boronic acid |
860626-80-8 | 5g |
$1530.0 | 2023-05-23 | ||
eNovation Chemicals LLC | D662067-5g |
4-Fluoropyridine-3-boronicacid |
860626-80-8 | 95% | 5g |
$1185 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1404231-100MG |
(4-fluoropyridin-3-yl)boronic acid |
860626-80-8 | 95% | 100MG |
¥ 1,089.00 | 2023-04-13 |
(4-Fluoropyridin-3-yl)boronic acid 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
(4-Fluoropyridin-3-yl)boronic acidに関する追加情報
4-Fluoropyridin-3-yl Boronic Acid: A Comprehensive Overview
4-Fluoropyridin-3-yl boronic acid, also known by its CAS number 860626-80-8, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, characterized by its pyridine ring substituted with a fluorine atom at the 4-position and a boronic acid group at the 3-position, serves as a key intermediate in various chemical reactions. Recent advancements in its synthesis and applications have further highlighted its potential in drug discovery, material development, and catalytic processes.
The structure of 4-fluoropyridin-3-yl boronic acid is particularly interesting due to the combination of electron-withdrawing groups (the fluorine atom) and the reactive boronic acid moiety. This unique arrangement makes it an ideal candidate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the construction of biaryl compounds. Recent studies have demonstrated that this compound can be effectively utilized in the synthesis of complex heterocyclic systems, which are of great importance in medicinal chemistry.
In terms of synthesis, 4-fluoropyridin-3-yl boronic acid can be prepared via several routes, including the hydroboration of aryl halides or through direct arylation methods. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product. A 2023 study published in Journal of Organic Chemistry reported a novel method involving microwave-assisted synthesis, which significantly reduced reaction time while maintaining high yields.
The application of 4-fluoropyridin-3-yl boronic acid extends beyond traditional organic synthesis. Recent research has explored its use in the development of advanced materials, such as fluorescent sensors and organic light-emitting diodes (OLEDs). The fluorine substitution at the 4-position enhances the electronic properties of the molecule, making it suitable for these applications. For instance, a 2022 study in Nature Communications highlighted its role in creating highly efficient OLEDs with improved color purity and operational stability.
In addition to its synthetic and material applications, 4-fluoropyridin-3-yl boronic acid has shown promise in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been explored in recent years. A 2021 paper in Catalysis Letters demonstrated that this compound could enhance the catalytic activity of palladium catalysts in C-C bond formation reactions, opening new avenues for industrial applications.
The environmental impact and safety profile of 4-fluoropyridin-3-yl boronic acid are also areas of active research. Studies have shown that this compound exhibits moderate toxicity to aquatic organisms, but its biodegradability under specific conditions remains an area requiring further investigation. Regulatory agencies have recommended cautious handling due to its potential hazards, particularly when working with concentrated solutions or during large-scale production processes.
In conclusion, 4-fluoropyridin-3-yli boronic acid, with its unique structural features and diverse applications, continues to be a focal point in chemical research. Its role as a key intermediate in organic synthesis, coupled with its emerging applications in materials science and catalysis, underscores its importance across multiple disciplines. As research progresses, new insights into its properties and potential uses are expected to further solidify its position as an essential compound in modern chemistry.
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